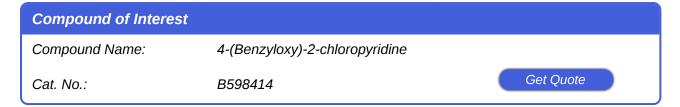


A Technical Guide to 4-(Benzyloxy)-2chloropyridine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the role of **4-(Benzyloxy)-2-chloropyridine** as a key intermediate in medicinal chemistry and organic synthesis. The information is structured to support research and development activities in the pharmaceutical and chemical industries.

Core Chemical Properties

4-(Benzyloxy)-2-chloropyridine is a substituted pyridine derivative. Its key physicochemical properties are summarized below. This data is essential for reaction planning, characterization, and quality control.



Property	Value	References
Molecular Formula	C12H10CINO	[1][2][3]
Molecular Weight	219.67 g/mol	[1][2][3]
CAS Number	182556-72-5	[1][2][4]
IUPAC Name	2-chloro-4- (phenylmethoxy)pyridine	[4]
Synonyms	4-(benzyloxy)-2-chloropyridine, 2-Chloro-4- (phenylmethoxy)pyridine	[2][4]
Predicted Boiling Point	345.3 ± 27.0 °C	[2]
Predicted Density	1.225 ± 0.06 g/cm ³	[2]
Predicted pKa	2.19 ± 0.10	[2]

Synthetic Methodology: A Proposed Protocol

While specific documented syntheses for **4-(Benzyloxy)-2-chloropyridine** are not readily available in the provided search results, a logical and common synthetic strategy involves the Williamson ether synthesis. This method is widely used for preparing ethers from an alkoxide and an organohalide. The following protocol outlines a plausible route starting from commercially available precursors.

Reaction: The synthesis involves the O-benzylation of 2-chloro-4-hydroxypyridine using benzyl bromide in the presence of a suitable base.

Experimental Protocol:

- Reagents and Materials:
 - 2-chloro-4-hydroxypyridine
 - Benzyl bromide
 - Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base



- N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as the solvent
- Round-bottom flask equipped with a magnetic stirrer and reflux condenser
- Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
- Silica gel for column chromatography

Procedure:

- To a solution of 2-chloro-4-hydroxypyridine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the pyridinolate anion.
- Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and guench with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

- Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 4-(Benzyloxy)-2-chloropyridine.
- Characterization:



 Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS)[4].

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway for **4-(Benzyloxy)-2-chloropyridine**. This workflow visualizes the key steps from starting materials to the final, purified product, including the necessary reaction conditions and subsequent purification steps.



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Caption: Proposed synthetic workflow for **4-(Benzyloxy)-2-chloropyridine**.

Applications in Drug Development and Research

4-(Benzyloxy)-2-chloropyridine serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and research applications[4]. The pyridine core is a common scaffold in medicinal chemistry, and the chloro- and benzyloxy- substituents provide versatile handles for further chemical modification.

- Pharmaceutical Intermediate: It is used in the synthesis of active pharmaceutical ingredients
 (APIs)[4]. The chlorine atom at the 2-position is a good leaving group for nucleophilic
 substitution reactions, allowing for the introduction of various functional groups.
- Scaffold for Ligand Development: The overall structure can be a key component in the
 design of antagonists for receptors like the dopamine D4 receptor, as seen in the
 development of related benzyloxy piperidine-based compounds[5].
- Synthetic Chemistry: In organic synthesis, it is a reagent for creating substituted pyridine derivatives that are integral to agrochemicals, dyes, and other fine chemicals[4].



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